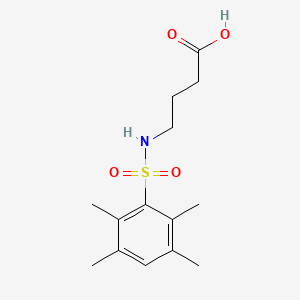

4-(2,3,5,6-Tetramethylbenzenesulfonamido)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

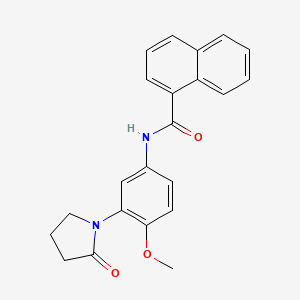

4-(2,3,5,6-Tetramethylbenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C14H21NO4S . It has an average mass of 299.386 Da and a monoisotopic mass of 299.119141 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H21NO4S . The structure includes a butanoic acid group attached to a tetramethylbenzenesulfonamido group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 299.39 . More detailed properties such as melting point, boiling point, and solubility would require experimental determination .Applications De Recherche Scientifique

Synthesis and Catalysis

- Sulfonamide-substituted iron phthalocyanine derivatives have been designed considering solubility and stability parameters crucial for oxidation catalysts. These derivatives exhibit remarkable stability under oxidative conditions and are effective in the oxidation of olefins, with cyclohexene oxidation using H2O2 as the oxidant producing allylic ketone as the main product (Işci et al., 2014).

Chemical Reactions and Mechanisms

- Research on sulfonamide chemistry has facilitated addition-elimination reactions in pyrimidines and purines, demonstrating that SNAr displacement reactions are significantly accelerated in the presence of specific solvents and acids. This highlights the utility of sulfonamide compounds in complex organic reactions (Whitfield et al., 2003).

Material Science and Engineering

- Ionic liquids, like 1-butyl-3-methylimidazolium 4-methylbenzenesulfonate, have been explored as novel and recyclable media for acid-catalyzed coupling reactions. Such research points to alternative solvents that can enhance reaction efficiencies while minimizing environmental impact (Xu et al., 2004).

Drug Development and Molecular Imaging

- Polyazapolycarboxylic acids, involving sulfonamide chemistry, have been identified as efficient ligands for developing gadolinium-based contrast agents for MRI. This signifies the potential of sulfonamide derivatives in creating more effective and safer imaging agents (Dioury et al., 2005).

Environmental Science

- Sulfonamide chemistry has been applied in the synthesis of novel materials like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of synthetic ion channels. This research demonstrates the potential of sulfonamide derivatives in developing new technologies for controlled release and sensing applications in environmental sciences (Ali et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-9-8-10(2)12(4)14(11(9)3)20(18,19)15-7-5-6-13(16)17/h8,15H,5-7H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMSWKCPJSILTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,5,6-Tetramethylbenzenesulfonamido)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)

![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)

![2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923698.png)

![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)

![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)